(Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol
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Overview
Description
(Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol is a compound that combines the properties of both (Z)-but-2-enedioic acid and 4-[(dimethylamino)methyl]phenol. The compound features both carboxylic acid and phenol functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol typically involves the reaction of (Z)-but-2-enedioic acid with 4-[(dimethylamino)methyl]phenol under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its phenol group can participate in hydrogen bonding and other interactions with proteins and nucleic acids .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In industrial applications, this compound is used in the production of dyes, polymers, and other materials. Its chemical properties make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
4-[(dimethylamino)methyl]phenol: Shares the phenol and dimethylamino groups but lacks the carboxylic acid group.
(Z)-but-2-enedioic acid: Contains the carboxylic acid groups but lacks the phenol and dimethylamino groups.
Uniqueness
(Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and applications. This combination of properties is not found in the individual components alone .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.C4H4O4/c1-10(2)7-8-3-5-9(11)6-4-8;5-3(6)1-2-4(7)8/h3-6,11H,7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUQZLUVLWAXOI-BTJKTKAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)O.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=CC=C(C=C1)O.C(=C\C(=O)O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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